(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula and a molecular weight of approximately 233.19 g/mol. This compound features an amino group, a butanoate structure, and a trifluorophenyl moiety, which contributes to its pharmacological properties. It is often studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders.
This compound is classified as an amino acid derivative and is structurally related to other bioactive compounds, including those used as intermediates in the synthesis of dipeptidyl peptidase-4 inhibitors, which are important in diabetes treatment. The compound is synthesized from various precursors through multiple synthetic routes, highlighting its relevance in pharmaceutical research and development.
The synthesis of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves several key steps:
This multi-step synthesis allows for the efficient production of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate with high yields.
The molecular structure of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can be represented as follows:
The compound's stereochemistry is defined by the (R) configuration at the chiral center adjacent to the amino group.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of the synthesized compound. For example:
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can participate in various chemical reactions:
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits pharmacological effects primarily through its interaction with enzymes involved in metabolic pathways. It has been shown to promote insulin secretion by modulating enzyme activity related to glucose metabolism.
These mechanisms underline its potential therapeutic applications in treating conditions such as diabetes.
Relevant analytical data such as melting points and boiling points may vary based on purity but are essential for quality control during synthesis.
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has significant applications in scientific research:
Its diverse applications highlight its importance in medicinal chemistry and pharmaceutical sciences.
Chiral β-amino esters serve as pivotal building blocks for pharmaceuticals, with (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exemplifying their structural significance. Recent advances leverage transition metal catalysis and biocatalysis to achieve high stereoselectivity.
Copper-catalyzed hydroamination has emerged as a breakthrough for synthesizing β-amino acid derivatives. A landmark study demonstrated the regioselective reversal in hydrocupration of α,β-unsaturated esters using (S,S)-Ph-BPE as a chiral ligand. This method enables hydride transfer to the β-carbon of substrates like tert-butyl cinnamate, followed by amination with 1,2-benzisoxazole to yield β-amino esters with >99% enantiomeric ratio (er) [6]. The system accommodates diverse aryl substituents (ortho-, meta-, para-fluoro, trifluoromethyl, heterocycles), highlighting robustness for structurally complex targets such as the trifluorophenyl-containing target compound [6] .
Table 1: Performance of Chiral Ligands in Cu-Catalyzed Hydroamination
Ligand | Substrate | Product Yield (%) | er |
---|---|---|---|
(S,S)-Ph-BPE | tert-Butyl cinnamate | 87 | >99:1 |
(S)-BINAP | Ethyl cinnamate | <5 (reduction dominant) | N/A |
L3 (DTBM-SEGPHOS) | Cinnamic acid | 82 | 98:2 |
While metal catalysis dominates, engineered enzymes offer complementary stereoselectivity. Transaminases and lipases have been applied to resolve racemic β-amino esters, though substrate limitations persist for heavily fluorinated analogs. Recent work demonstrates ketoreductase-mediated dynamic reductive amination of β-keto esters, achieving >95% ee for aliphatic substrates. Adaptation to aryl-trifluorinated systems remains challenging due to steric and electronic factors [5] .
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is a crucial precursor to sitagliptin, a DPP-4 inhibitor for type 2 diabetes. Synthesis optimization focuses on enantiopurity and scalability.
Structural studies confirm the (R)-enantiomer’s optimal fit within DPP-4’s hydrophobic S1 pocket, where the 2,4,5-trifluorophenyl moiety enhances binding affinity via π-stacking interactions. Modifications to the β-amino ester core influence inhibitor potency and metabolic stability, driving demand for enantioselective routes [4] [6].
Key advancements address bottlenecks in original routes:
The synthesis’s environmental footprint is mitigated through solvent, reagent, and energy optimization.
Table 2: Environmental Metrics for Fluorination Methods
Method | PMI (kg/kg product) | E-factor | Energy Demand (kJ/mol) |
---|---|---|---|
Classical Balz-Schiemann | 85 | 42 | 1,200 |
Ag-Mediated Fluorination | 60 | 28 | 900 |
Bu₄NF(HFIP)₃ Route | 15 | 6 | 350 |
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: